molecular formula C17H23NO4 B13911805 Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate

Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate

Cat. No.: B13911805
M. Wt: 305.4 g/mol
InChI Key: YGYHISBVGXXONA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is a chiral amino acid derivative featuring a benzyloxycarbonyl (Z) protecting group at the 2R position and a 1-methylcyclopropyl substituent at the 3-position. This compound serves as a key intermediate in pharmaceuticals and bioactive peptide synthesis, leveraging its stereochemical precision and functional group compatibility .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl (2R)-3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20)/t14-/m1/s1

InChI Key

YGYHISBVGXXONA-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1(CC1)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate typically involves:

  • Introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino function to prevent side reactions during subsequent steps.
  • Construction of the 1-methylcyclopropyl side chain at the 3-position of the propanoate backbone.
  • Ensuring stereochemical control to obtain the (2R) enantiomer.

Key Synthetic Approaches

Cyclopropyl Amino Acid Synthesis via Chiral α-Imino Esters

One effective approach involves the diastereoselective addition of cyclopropyl organometallic reagents to chiral α-imino esters, which are precursors to amino acid derivatives. This method allows precise stereochemical control at the α-carbon.

  • Corey R. J. Stephenson's work (2004) describes the use of alkenylzirconocene reagents converted to alkenylzinc intermediates, which add to chiral α-imino esters in the presence of titanium isopropoxide catalysts to yield amino acid derivatives with high diastereoselectivity. This methodology can be adapted to introduce the 1-methylcyclopropyl group at the 3-position of the propanoate backbone, followed by Cbz protection of the amino group.
Use of Propargyl Ethers and Enyne Intermediates

Stephenson also explored cyclopropane formation from propargyl ethers and enynes, which can be applied for synthesizing cyclopropyl amino acids. This involves:

  • Preparation of propargyl phenyl sulfide or similar intermediates.
  • Cyclopropanation via metal-catalyzed reactions to form the cyclopropyl ring.
  • Subsequent functional group transformations to install the amino and ester functionalities.
  • Protection of the amino group with benzyloxycarbonyl chloride (Cbz-Cl) to yield the target compound.
Carbamate Protection and Esterification

The benzyloxycarbonyl protecting group is commonly introduced by reacting the free amino acid or amino ester with benzyloxycarbonyl chloride under basic conditions. The ethyl ester is typically formed by esterification of the carboxylic acid with ethanol under acidic or catalytic conditions or by direct use of ethyl ester precursors.

  • Maciejewski's doctoral thesis (2011) documents the synthesis of (R)-methyl 2-(benzyloxycarbonylamino)-2-phenylacetate and related compounds, highlighting the use of chromatographic purification and HPLC for product isolation and characterization. This approach can be extended to the ethyl ester and cyclopropyl-substituted analogs.

Representative Preparation Procedure

A plausible synthetic route based on literature and patent precedents is:

Step Reagents and Conditions Description
1 Synthesis of chiral α-imino ester precursor Prepare chiral α-imino ester with desired stereochemistry
2 Addition of cyclopropyl organometallic reagent (e.g., cyclopropylzinc) Diastereoselective addition to α-imino ester to form chiral amino ester intermediate
3 Protection of amino group with benzyloxycarbonyl chloride (Cbz-Cl) Introduce Cbz protecting group to amino function
4 Esterification or use of ethyl ester precursor Ensure ethyl ester functionality at carboxyl group
5 Purification by chromatography and HPLC Isolate pure this compound

Data Tables: Reaction Conditions and Outcomes

Entry Reaction Concentration (M) Reductant Stoichiometry Reaction Time (h) Major Products (%) Notes
1 0.03 Sub-stoichiometric manganese 1-2 Desired indoline 51.7%, Olefin 0.6%, Hydroquinoline 15.0% Radical cyclization with side products
2 0.10 Excess manganese 20 Olefin 38.6%, Indoline 35.9%, Hydroquinoline 5.4% Excess reductant favors olefin formation

Note: While this data is from related radical cyclization studies, it informs the optimization of reaction conditions for cyclopropyl amino acid derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. The cyclopropyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its cyclopropane substituent and Z-protected amine . Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate and Analogues
Compound Name Protecting Group Substituent Steric Hindrance Stability Profile Key Applications
This compound Benzyloxycarbonyl (Z) 1-Methylcyclopropyl Moderate Base-labile, H₂/Pd-sensitive Peptide synthesis, drug intermediates
Ethyl 3-((R)-2-((1S,2R,4R)-2-hydroxy-4-methylcyclohexyl)-3-((3-ethoxy-3-oxopropyl)amino)propanemido)propanoate (Compound 27, ) Ethoxycarbonyl 2-Hydroxy-4-methylcyclohexyl High pH-sensitive Dipeptide coupling reactions
(2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate () Phenylcarbonyl Phenyl Low Acid-stable, base-labile Antibiotic and antitumor agents

Analysis of Key Differences

Protecting Group Reactivity: The Z-group in the target compound is removed via hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/AcOH), making it suitable for stepwise peptide synthesis . In contrast, the phenylcarbonyl group () requires harsher basic conditions for cleavage, limiting its utility in solid-phase synthesis .

Substituent Effects: The 1-methylcyclopropyl group imposes moderate steric hindrance while enhancing metabolic stability due to the rigid cyclopropane ring. The phenyl substituent () provides minimal steric hindrance but enables π-π interactions in drug-receptor binding .

Stereochemical Considerations: The (2R) configuration in the target compound ensures compatibility with L-amino acid-based peptides, whereas the (2R,3S) configuration in ’s compound may influence bioactivity in chiral environments .

Pharmacological Relevance

  • Cyclopropane-containing compounds exhibit enhanced metabolic stability due to reduced cytochrome P450 oxidation, making the target compound valuable in prodrug design. This contrasts with phenyl-substituted analogues (), which are more prone to oxidative metabolism .

Biological Activity

Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate, also known by its CAS number 2891580-53-1, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.374 g/mol
  • CAS Number : 2891580-53-1

Synthesis and Characterization

The synthesis of this compound involves various organic reactions that lead to the formation of this compound with a benzyloxycarbonyl group. Characterization techniques such as NMR, mass spectrometry, and elemental analysis are typically employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, a series of related compounds demonstrated significant antibacterial activity against various strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

These findings suggest that derivatives of this compound may possess similar antimicrobial properties, warranting further investigation into their efficacy and mechanisms of action .

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt cellular metabolism. Further studies are needed to clarify these mechanisms and establish structure-activity relationships.

Study 1: Antibacterial Screening

In a study published in 2012, a series of compounds structurally related to this compound were synthesized and screened for antimicrobial activity. The results indicated that several derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antibacterial potency .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of similar compounds. Results showed promising activity against common fungal pathogens such as Candida albicans and Aspergillus fumigatus , suggesting potential therapeutic applications in treating fungal infections .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismsActivity Observed
AntibacterialE. coli, S. aureus, P. aeruginosaSignificant
AntifungalC. albicans, A. fumigatusPromising

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.